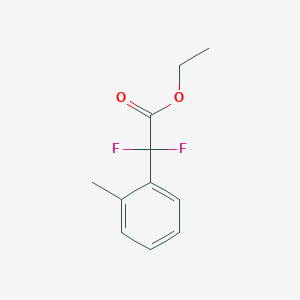

Ethyl 2,2-difluoro-(2-methylphenyl)acetate

Description

Ethyl 2,2-difluoro-(2-methylphenyl)acetate (CAS: 698378-71-1) is a fluorinated aromatic ester with the molecular formula C₁₁H₁₂F₂O₂ and a molecular weight of 214.2 g/mol . It is characterized by a 2-methylphenyl group attached to a difluoroacetate backbone. This compound is primarily utilized as a protein degrader building block in medicinal chemistry, offering structural versatility for synthesizing PROTACs (Proteolysis-Targeting Chimeras) and other bifunctional molecules .

Propriétés

IUPAC Name |

ethyl 2,2-difluoro-2-(2-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c1-3-15-10(14)11(12,13)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJHEHGTSULBGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673115 | |

| Record name | Ethyl difluoro(2-methylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698378-71-1 | |

| Record name | Ethyl difluoro(2-methylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Process Overview:

- Starting Material: Methyl phenylacetate or related phenylacetic acid derivatives.

- Reagents: Difluorinating agents such as diethylaminosulfur trifluoride (DAST), or specialized reagents like trimethylsilyl difluoromethyl reagents.

- Conditions: Typically carried out at low temperatures (around -78°C to room temperature) to prevent side reactions, often in inert solvents such as dichloromethane or ethyl acetate.

Example:

A typical fluorination involves the reaction of methyl phenylacetate with a difluoromethylating reagent under catalytic conditions, resulting in the formation of the difluoromethylene group adjacent to the phenyl ring.

Oxidative and Halogenation Strategies

An alternative method involves halogenation followed by fluorination:

Example:

- Bromination of phenylacetic derivatives using N-bromosuccinimide (NBS) under radical conditions.

- Subsequent fluorination using zinc difluoride in polar solvents yields the difluoro compound.

Use of Fluorinated Building Blocks

Another efficient approach utilizes fluorinated building blocks, such as ethyl 2-(difluoromethyl)phenylacetate, synthesized via nucleophilic substitution or addition reactions involving difluoromethyl reagents.

Process:

- Synthesis of ethyl 2-(difluoromethyl)phenylacetate by reacting phenylacetic acid derivatives with difluoromethylating reagents like difluoromethyl zinc or difluoromethyl triphenylphosphonium salts.

Research-Driven Synthesis Pathway

Based on recent research, a notable method involves the reaction of ethyl 2-(1-acetyl-6-fluoro-2-methyl-1H-indazol-5-yl)-2,2-difluoroacetate with reagents such as trimethyloxonium tetrafluoroborate in ethyl acetate at room temperature, followed by purification steps, to yield the target compound with a yield of approximately 59%.

Key Reaction Conditions:

| Parameter | Details |

|---|---|

| Solvent | Ethyl acetate |

| Temperature | Room temperature (~20°C) |

| Reagents | Ethyl 2-(1-acetyl-6-fluoro-2-methyl-1H-indazol-5-yl)-2,2-difluoroacetate, trimethyloxonium tetrafluoroborate |

| Purification | Silica gel chromatography with ethyl acetate/petroleum ether |

This method underscores the importance of selective fluorination and esterification in complex molecular frameworks.

Summary of Preparation Data

| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Direct fluorination | Phenylacetates | Difluoromethylating agents | -78°C to room temp | Variable | High regioselectivity |

| Halogenation + fluorination | Phenylacetic derivatives | NBS, zinc difluoride | Radical conditions | Moderate | Stepwise approach |

| Building block approach | Difluoromethyl reagents | Phenylacetic derivatives | Mild, room temp | Up to 59% | Efficient for complex molecules |

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2,2-difluoro-(2-methylphenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution reactions.

Major Products Formed

Applications De Recherche Scientifique

Ethyl 2,2-difluoro-(2-methylphenyl)acetate has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Pharmaceuticals: Investigated for its potential use in drug development due to its unique chemical properties.

Material Science: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mécanisme D'action

The mechanism of action of ethyl 2,2-difluoro-(2-methylphenyl)acetate involves its interaction with various molecular targets. The difluoroacetate moiety is known to inhibit enzymes involved in cellular metabolism, which can affect various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Analogs

Activité Biologique

Ethyl 2,2-difluoro-(2-methylphenyl)acetate is a fluorinated organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biochemical interactions, mechanisms of action, and implications in various research fields.

Chemical Structure and Properties

This compound has the molecular formula C11H12F2O2. The structure features two fluorine atoms attached to the alpha carbon of the acetate group and a methyl substituent on the phenyl ring. This unique configuration influences its reactivity and biological activity.

Enzyme Interactions

The compound has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, which are crucial in drug metabolism. These interactions can lead to either inhibition or activation of enzymatic activity, affecting metabolic pathways significantly. For instance, it can inhibit certain proteases by binding to their active sites, subsequently influencing cellular processes such as apoptosis and cell proliferation.

Cellular Effects

This compound affects several cellular processes:

- Cell Signaling : It modulates signaling pathways related to oxidative stress response, impacting reactive oxygen species (ROS) levels within cells.

- Gene Expression : The compound can alter the expression of genes involved in cellular metabolism and stress responses.

- Apoptosis Induction : Similar compounds have demonstrated the ability to induce apoptosis in cancer cell lines, suggesting potential therapeutic applications .

Anticancer Potential

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that it can inhibit cell growth and induce apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating potent activity at nanomolar concentrations .

Toxicity and Dosage Effects

The compound's effects vary with dosage:

- Low Doses : Minimal adverse effects observed.

- High Doses : Associated with liver toxicity in animal models, emphasizing the need for careful dosage determination to balance efficacy and safety.

Research Applications

This compound is being investigated for various applications:

- Organic Synthesis : Serves as a building block for more complex organic molecules.

- Pharmaceutical Development : Explored for potential use in drug formulations due to its unique chemical properties.

- Material Science : Utilized in developing new materials with specific properties, particularly fluorinated polymers.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | Similar reactivity but different applications | Limited anticancer activity |

| Ethyl difluoroacetate | Lacks phenyl and methyl groups | Lower potency compared to this compound |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2,2-difluoro-(2-methylphenyl)acetate, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis of fluorinated esters typically involves esterification of the corresponding acid. For example, refluxing 2,2-difluoro-(2-methylphenyl)acetic acid with ethanol in the presence of concentrated sulfuric acid as a catalyst (analogous to ). Reaction optimization may include:

- Temperature control : Prolonged reflux (4–6 hours) ensures complete conversion.

- Solvent selection : Methanol or ethanol is commonly used for esterification, followed by recrystallization from ethyl acetate for purification (as seen in ).

- Yield improvement : Adjusting the acid-to-alcohol molar ratio (e.g., 1:2) and using molecular sieves to remove water can enhance yields .

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Analytical Techniques :

- NMR Spectroscopy : and NMR (e.g., signals at δ -123.1 and -119.2 ppm for geminal difluorines, as in ) confirm fluorine placement and ester functionality.

- X-ray Crystallography : Orthorhombic crystal systems (e.g., space group Pca2) resolve stereochemistry and bond angles (e.g., C–F bond lengths ~1.35 Å, as in ).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., calculated for similar compounds in ).

Advanced Research Questions

Q. How does the presence of fluorine substituents influence the compound’s reactivity and interaction with biological targets?

- Electronic Effects : Fluorine’s electronegativity increases the electrophilicity of the adjacent carbonyl group, enhancing reactivity in nucleophilic acyl substitutions (e.g., enzyme inhibition via covalent binding).

- Biological Interactions : Fluorinated analogs often exhibit improved metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., fluorophenyl moieties in and ).

- Experimental Validation : Compare IC values of fluorinated vs. non-fluorinated analogs in enzyme assays (e.g., acetylcholinesterase inhibition studies) .

Q. What are the common impurities formed during the synthesis of this compound, and how can they be identified and mitigated?

- Common Impurities :

- Unreacted starting materials : Residual 2-methylphenylacetic acid or ethanol.

- Di-ester byproducts : Formed via over-esterification under prolonged reaction times.

- Mitigation Strategies :

- Chromatographic purification : Use silica gel column chromatography with ethyl acetate/hexane gradients.

- Spectroscopic tracking : Monitor reaction progress via NMR to detect intermediate species (e.g., acyl fluorides).

Q. How does the steric and electronic environment of the 2-methylphenyl group affect the compound’s stability under various storage conditions?

- Steric Effects : The ortho-methyl group introduces steric hindrance, reducing hydrolysis susceptibility of the ester bond.

- Stability Studies :

- Accelerated degradation : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC for decomposition products (e.g., free acid formation).

- Light sensitivity : UV-Vis spectroscopy can detect photodegradation; amber vials are recommended (as in ).

- Data Interpretation : Crystallographic data () shows intermolecular hydrogen bonding (e.g., O–H···O interactions) that may stabilize the solid-state structure .

Methodological Notes

- Contradictions in Data : While uses sulfuric acid for esterification, employs milder conditions (e.g., recrystallization without acid catalysis). Researchers should test both approaches for substrate-specific optimization.

- Safety Protocols : Handle fluorinated compounds in fume hoods; use PPE to avoid inhalation/contact (per and ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.